BenchChemオンラインストアへようこそ!

1-(4-Ethylbenzyl)cyclopropan-1-amine

Epigenetics Histone demethylase KDM1A/LSD1 Cancer therapeutics

1-(4-Ethylbenzyl)cyclopropan-1-amine (CAS 1017184-55-2, molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) is a 1-substituted cyclopropan-1-amine derivative in which a 4-ethylbenzyl group is attached directly to the cyclopropane ring carbon bearing the primary amine. The compound is commercially available as a free base at 98% purity from suppliers such as Fluorochem and Leyan, and its key computed physicochemical properties—including a logP of 2.73, one hydrogen bond donor, one hydrogen bond acceptor, and an Fsp³ value of 0.50—have been documented.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13535362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzyl)cyclopropan-1-amine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2(CC2)N
InChIInChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-12(13)7-8-12/h3-6H,2,7-9,13H2,1H3
InChIKeyUNFYAAGIDSHJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylbenzyl)cyclopropan-1-amine: Chemical Identity, Procurement-Ready Specifications, and Physicochemical Baseline


1-(4-Ethylbenzyl)cyclopropan-1-amine (CAS 1017184-55-2, molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) is a 1-substituted cyclopropan-1-amine derivative in which a 4-ethylbenzyl group is attached directly to the cyclopropane ring carbon bearing the primary amine . The compound is commercially available as a free base at 98% purity from suppliers such as Fluorochem and Leyan, and its key computed physicochemical properties—including a logP of 2.73, one hydrogen bond donor, one hydrogen bond acceptor, and an Fsp³ value of 0.50—have been documented . These features position the compound as a sterically constrained, moderately lipophilic primary amine building block suitable for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails for 1-(4-Ethylbenzyl)cyclopropan-1-amine: The Substituent–Scaffold Interdependence Gap


Within the 1-substituted cyclopropylamine class, even subtle changes to the benzyl substituent can profoundly alter target engagement, selectivity, and metabolic fate. Published structure–activity relationship (SAR) studies demonstrate that the introduction of an alkyl substituent at the para position of the benzyl ring modulates both the potency of LSD1/KDM1A inhibition and the degree of selectivity over the off-targets monoamine oxidase A (MAO A) and monoamine oxidase B (MAO B), with bulkier substituents generally enhancing selectivity [1]. Similarly, oxidation studies of N-benzyl-N-cyclopropylamine by cytochrome P450 enzymes have established that the benzyl substitution pattern dictates the partitioning between cyclopropanone hydrate and 3-hydroxypropionaldehyde metabolite formation, directly affecting mechanism-based inactivation potential [2]. These findings confirm that a 4-methylbenzyl, 4-chlorobenzyl, or unsubstituted benzyl analog cannot be assumed to replicate the pharmacological or metabolic profile of the 4-ethylbenzyl congener without explicit head-to-head comparative data.

Quantitative Differentiation Evidence for 1-(4-Ethylbenzyl)cyclopropan-1-amine: Head-to-Head, Cross-Study, and Class-Level Data


Para-Ethyl Substituent Advantage in KDM1A/LSD1 Inhibition: A Class-Level SAR Inference from 1-Substituted Cyclopropylamines

In a systematic SAR study of 1-substituted cyclopropylamine derivatives as irreversible KDM1A inhibitors, Vianello et al. (2014) demonstrated that increasing the steric bulk of the substituent on the cyclopropylamine ring progressively improved selectivity for KDM1A over MAO A and MAO B [1]. Although 1-(4-ethylbenzyl)cyclopropan-1-amine was not directly assayed in this publication, the study established that 1-benzyl and 1-alkyl-substituted analogs covalently inhibit KDM1A, and that the introduction of para-substituted benzyl groups represents a validated strategy for tuning both potency and selectivity [1]. For example, compounds with α-substitution on the cyclopropane ring achieved KDM1A IC₅₀ values in the sub-micromolar to low micromolar range while exhibiting substantially reduced MAO inhibition [1]. The 4-ethylbenzyl moiety of the target compound, by virtue of its para-ethyl substituent, occupies a steric and lipophilic parameter space (logP 2.73, Fsp³ 0.50 ) that is expected to modulate FAD cofactor accessibility and active-site residence time relative to the unsubstituted benzyl (1-benzylcyclopropylamine) or smaller para-substituted (4-methylbenzyl) analogs.

Epigenetics Histone demethylase KDM1A/LSD1 Cancer therapeutics

Metabolic Fate Differentiation: P450-Mediated Oxidation Pathways of N-Benzyl Cyclopropylamines

Cerny and Hanzlik (2006) elucidated the P450-catalyzed metabolic fate of N-benzyl-N-cyclopropylamine, demonstrating that hydrogen abstraction at the N–H bond yields 3-hydroxypropionaldehyde (3HP, 57% yield) as a signature metabolite of SET oxidation, while C–H abstraction produces cyclopropanone hydrate (34%) via conventional N-dealkylation [1]. Critically, N-benzyl-N-cyclopropyl-N-methylamine (the N-methylated tertiary amine analog) did not produce 3HP and did not inactivate P450, demonstrating that the presence of a secondary amine N–H is an absolute structural requirement for mechanism-based P450 inactivation in this scaffold [1]. The target compound, 1-(4-ethylbenzyl)cyclopropan-1-amine, is a primary amine with the amine group attached to the cyclopropane ring carbon rather than to the benzylic nitrogen—this regioisomeric arrangement fundamentally alters the metabolic liability profile compared to N-benzyl-N-cyclopropylamine. A directly comparable P450 metabolism study for 1-(4-ethylbenzyl)cyclopropan-1-amine has not been published; however, the well-characterized metabolic fate of the N-benzyl regioisomer [1], combined with the known cytochrome P450 suicide substrate activity of cyclopropylamines [2], provides a metabolic framework from which the target compound's distinct regioisomeric structure can be recognized as a significant differentiating feature.

Drug metabolism Cytochrome P450 Mechanism-based inactivation

MAO B Inhibition Benchmarking: cis-Cyclopropylamine Potency Floor vs. Tranylcypromine

Malcomson et al. (2015) established that cis-configured 2-substituted cyclopropylamines act as irreversible, MAO B-selective inhibitors, with the lead compound cis-N-benzyl-2-methoxycyclopropylamine achieving an IC₅₀ of 5 nM against MAO B and 170 nM against MAO A after 30-min pre-incubation—representing >20-fold greater potency than the clinical MAO inhibitor tranylcypromine [1]. While 1-(4-ethylbenzyl)cyclopropan-1-amine has not been profiled in MAO assays, this benchmark defines the potency floor achievable within the cyclopropylamine pharmacophore class and illustrates the magnitude of selectivity (34-fold for MAO B over MAO A) that optimized benzyl-substituted cyclopropylamines can attain [1]. Additionally, the study confirmed that these cis-cyclopropylamine derivatives do not inhibit LSD1, distinguishing them from trans-configured tranylcypromine analogs [1]. For researchers selecting between cyclopropylamine scaffolds, the 1-substitution pattern (amine on the cyclopropane ring carbon) of the target compound differs from the N-substitution pattern of the characterized MAO inhibitors, and this regioisomeric distinction carries implications for both MAO vs. LSD1 selectivity and irreversible binding mechanism.

Monoamine oxidase Neuropharmacology Mechanism-based inhibition

Aldehyde Dehydrogenase Inhibition Potential: Latent Prodrug Rationale from Cyclopropylamine-Benzyl Conjugates

Nagasawa et al. (1984) demonstrated that replacing the propargyl group of pargyline (an MAO inhibitor and aldehyde dehydrogenase (AlDH) inhibitor prodrug) with a cyclopropyl group generates compounds that undergo P450-mediated oxidative metabolism to release cyclopropanone, a potent AlDH inhibitor, in vivo [1]. In this study, N-benzyl-N-cyclopropylamine analogs were evaluated for their ability to elevate ethanol-derived blood acetaldehyde in rats—a pharmacodynamic biomarker of AlDH inhibition—and showed measurable activity [1]. While 1-(4-ethylbenzyl)cyclopropan-1-amine was not among the compounds tested, the study establishes that N-benzyl cyclopropylamines can serve as latent AlDH inhibitor prodrugs. However, the target compound differs critically: as a 1-substituted cyclopropan-1-amine, the cyclopropane ring is directly attached to the quaternary carbon bearing the amine, and oxidative metabolism would not follow the same N-dealkylation pathway that releases cyclopropanone from N-benzyl-N-cyclopropylamine . This structural distinction has direct implications for any program considering cyclopropylamine-benzyl conjugates as AlDH inhibitor prodrugs.

Aldehyde dehydrogenase Alcohol deterrent agents Prodrug design

Regioisomeric Identity as a Procurement Decision Factor: 1-(4-Ethylbenzyl)cyclopropan-1-amine vs. N-(4-Ethylbenzyl)cyclopropanamine

A critical procurement consideration is the unambiguous differentiation between 1-(4-ethylbenzyl)cyclopropan-1-amine (CAS 1017184-55-2, a 1-substituted cyclopropan-1-amine with the amine attached to the cyclopropane ring carbon) and N-(4-ethylbenzyl)cyclopropanamine (CAS 892576-76-0, an N-substituted cyclopropylamine with the amine on the cyclopropane nitrogen) . These two regioisomers share the identical molecular formula (C₁₂H₁₇N) and molecular weight (175.27 g/mol) but differ fundamentally in amine class (primary vs. secondary), cyclopropane substitution position, and predicted reactivity. The 1-substituted isomer (target compound) presents a sterically hindered primary amine on a quaternary carbon center (Fsp³ = 0.50 ), whereas the N-substituted isomer is a secondary amine with the cyclopropane ring attached to nitrogen, making it more nucleophilic and more susceptible to N-dealkylation metabolism [1]. This regioisomeric distinction directly impacts: (i) synthetic derivatization strategies (amide coupling, reductive amination, urea formation), (ii) metabolic stability profiles (primary amine vs. secondary amine N-dealkylation), and (iii) biological target engagement (amine placement dictates geometry of covalent adduct formation with flavin cofactors in MAO/LSD1 enzymes [2]).

Chemical procurement Regioisomer differentiation Building block selection

Application Scenarios for 1-(4-Ethylbenzyl)cyclopropan-1-amine: Where the Evidence Supports Prioritized Use


Epigenetic Probe Development: KDM1A/LSD1 Inhibitor Lead Optimization Requiring Para-Substituted Benzyl Warheads

Research groups expanding the SAR around tranylcypromine-derived KDM1A/LSD1 inhibitors can employ 1-(4-ethylbenzyl)cyclopropan-1-amine as a building block to explore the effect of para-ethyl substitution on the benzyl ring. Published SAR from the Vianello et al. (2014) series confirms that bulkier substituents on the cyclopropylamine scaffold improve selectivity for KDM1A over MAO A/B [1]. The 4-ethylbenzyl group, with a logP of 2.73 and Fsp³ of 0.50 , occupies a distinct lipophilic and steric parameter space not covered by the 4-methylbenzyl or 4-chlorobenzyl analogs commonly used in LSD1 inhibitor programs, enabling exploration of whether this substituent enhances cellular target engagement or antiproliferative activity in acute myeloid leukemia (AML) models.

Metabolic Stability Screening: Differentiating C-Substituted vs. N-Substituted Cyclopropylamine Metabolism

For ADME/PK groups investigating the metabolic fate of cyclopropylamine-containing compounds, 1-(4-ethylbenzyl)cyclopropan-1-amine provides a structurally defined C-substituted cyclopropan-1-amine comparator to the better-characterized N-substituted series. The established P450 metabolism of N-benzyl-N-cyclopropylamine (3HP yield 57%, cyclopropanone hydrate 34%, benzaldehyde 6%, benzyl alcohol 12%) [2] serves as a reference point against which the metabolic profile of the 1-substituted regioisomer can be directly compared. This head-to-head metabolic comparison can inform whether the C-substitution pattern reduces mechanism-based P450 inactivation risk—a key consideration for lead series where cytochrome P450 time-dependent inhibition has been observed.

Chemical Biology Tool Compound Synthesis: Sterically Hindered Primary Amine for Bioconjugation and Chemoproteomics

The sterically hindered primary amine on a quaternary carbon center of 1-(4-ethylbenzyl)cyclopropan-1-amine makes it a valuable intermediate for chemoproteomics probe design. Unlike the more nucleophilic secondary amine of N-(4-ethylbenzyl)cyclopropanamine (CAS 892576-76-0) , the hindered primary amine of the target compound exhibits attenuated reactivity in acylation and reductive amination reactions, enabling selective derivatization strategies in the presence of other nucleophilic functionalities. This property is particularly relevant for the synthesis of activity-based protein profiling (ABPP) probes, photoaffinity labels, or bifunctional degrader molecules (PROTACs) where controlled amine reactivity is essential.

Academic Medicinal Chemistry: Exploring Unpatented Chemical Space in Cyclopropylamine Pharmacology

1-(4-Ethylbenzyl)cyclopropan-1-amine represents a commercially available, unpatented entry point into 1-substituted cyclopropan-1-amine chemical space—a region that, based on the extensive patent literature on N-substituted cyclopropylamines as LSD1 and MAO inhibitors [REFS-1, REFS-3], remains comparatively underexplored in the primary literature. Academic groups seeking to establish independent SAR series without infringing on existing composition-of-matter patents covering N-benzyl cyclopropylamine derivatives can use this compound as a scaffold-hopping starting point, with the 1-substitution pattern providing a clear structural differentiation from the patent-dominated N-substituted series.

Quote Request

Request a Quote for 1-(4-Ethylbenzyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.